Cas no 81259-53-2 (N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine)

N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine is a specialized organic compound featuring a hydroxylamine moiety linked to a methoxy- and ethoxy-substituted phenyl ring. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the formation of oximes and other nitrogen-containing derivatives. The ethoxy and methoxy substituents enhance solubility in organic solvents, facilitating its use in diverse reaction conditions. Its stability under controlled conditions allows for precise functionalization in pharmaceutical and agrochemical synthesis. The compound’s well-defined molecular architecture supports applications in ligand design and catalytic processes, offering versatility for researchers in fine chemical development.
N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine structure
81259-53-2 structure
Product Name:N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine
CAS No:81259-53-2
MF:C10H13NO3
MW:195.215122938156
CID:722139
PubChem ID:6906016
Update Time:2025-06-07

N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-ethoxy-3-methoxy-, oxime
    • 4-ETHOXY-3-METHOXY-BENZALDEHYDE OXIME
    • N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
    • 81259-53-2
    • (NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
    • Z49568504
    • AKOS000267464
    • EN300-06088
    • 4-ethoxy-3-methoxybenzaldehyde oxime
    • 4-Ethoxy-3-methoxybenzaldehydeoxime
    • N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine
    • MDL: MFCD01070631
    • Inchi: 1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+
    • InChI Key: IMUTXONCNANTKW-YRNVUSSQSA-N
    • SMILES: O(CC)C1C=CC(/C=N/O)=CC=1OC

Computed Properties

  • Exact Mass: 195.089543
  • Monoisotopic Mass: 195.089543
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 51

Experimental Properties

  • Density: 1.09
  • Melting Point: NA
  • Boiling Point: 298.5°C at 760 mmHg
  • Flash Point: 134.3°C
  • Refractive Index: 1.499

N-(4-ethoxy-3-methoxyphenyl)methylidenehydroxylamine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E927698-50mg
N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
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$ 50.00 2022-06-05
TRC
E927698-100mg
N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
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$ 95.00 2022-06-05
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$ 320.00 2022-06-05
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N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
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$42.0 2025-02-21
Enamine
EN300-06088-0.1g
N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
81259-53-2 95.0%
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$66.0 2025-02-21
Enamine
EN300-06088-0.25g
N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
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$92.0 2025-02-21
Enamine
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N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
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$175.0 2025-02-21
Enamine
EN300-06088-1.0g
N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
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$256.0 2025-02-21
Enamine
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N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
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Enamine
EN300-06088-5.0g
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$743.0 2025-02-21

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